![molecular formula C19H23ClN2 B2528568 N-benzyl-2-(2,5-dimethyl-1H-indol-3-yl)ethanamine hydrochloride CAS No. 1351609-22-7](/img/structure/B2528568.png)
N-benzyl-2-(2,5-dimethyl-1H-indol-3-yl)ethanamine hydrochloride
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Description
N-benzyl-2-(2,5-dimethyl-1H-indol-3-yl)ethanamine hydrochloride, also known as DMBA-HCl, is a chemical compound that has been used in scientific research for its potential pharmacological properties. This compound belongs to the class of indole alkaloids and has been studied for its potential use in the treatment of various diseases.
Scientific Research Applications
Antiviral Activity
Indole derivatives have shown potential as antiviral agents. For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were reported as antiviral agents . They showed inhibitory activity against influenza A .
Anti-inflammatory and Analgesic Activities
Some indole derivatives have shown anti-inflammatory and analgesic activities. For instance, compounds (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide showed anti-inflammatory and analgesic activities along with a low ulcerogenic index .
Anticancer Activity
Indole derivatives have been found to possess anticancer properties . The specific mechanisms and targets of these compounds in cancer cells are subjects of ongoing research.
Antioxidant Activity
Indole derivatives have been found to possess antioxidant properties . They can neutralize harmful free radicals in the body, potentially reducing the risk of various diseases.
Antimicrobial Activity
Indole derivatives have shown potential as antimicrobial agents . They can inhibit the growth of various bacteria and fungi, making them potential candidates for the development of new antimicrobial drugs.
Multicomponent Reactions
Indoles are frequently used in the synthesis of various organic compounds . They are particularly useful in multicomponent reactions, which are reactions where three or more reactants combine to form a product .
Synthesis of Heterocyclic Compounds
Indoles provide the skeleton for the synthesis of various heterocyclic compounds . These compounds have a wide range of applications in medicinal chemistry and drug discovery .
Plant Hormone Production
Indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . This hormone plays a crucial role in plant growth and development .
properties
IUPAC Name |
N-benzyl-2-(2,5-dimethyl-1H-indol-3-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2.ClH/c1-14-8-9-19-18(12-14)17(15(2)21-19)10-11-20-13-16-6-4-3-5-7-16;/h3-9,12,20-21H,10-11,13H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVUNEDMFFWZUCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2CCNCC3=CC=CC=C3)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-(2,5-dimethyl-1H-indol-3-yl)ethanamine hydrochloride |
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